molecular formula C8H9BF3KO B1486731 Potassium trifluoro(4-methoxybenzyl)borate CAS No. 900810-91-5

Potassium trifluoro(4-methoxybenzyl)borate

Cat. No.: B1486731
CAS No.: 900810-91-5
M. Wt: 228.06 g/mol
InChI Key: HCVMFMOAPUMWGJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular architecture of potassium trifluoro(4-methoxybenzyl)borate is characterized by a central boron atom that adopts a tetrahedral coordination geometry, bonded to three fluorine atoms and one 4-methoxybenzyl carbon substituent. This tetrahedral arrangement represents a departure from the trigonal planar geometry typically observed in neutral boron trifluoride, where boron exhibits a steric number of three with bond angles of approximately 120 degrees. The incorporation of the fourth substituent in the anionic trifluoroborate framework results in the formation of a stable tetrahedral complex with the potassium counterion.

Detailed structural analysis reveals that the boron-carbon bond length connecting the boron center to the benzylic carbon exhibits characteristics consistent with a standard single covalent bond, while the three boron-fluorine bonds maintain relatively uniform lengths typical of trifluoroborate complexes. The tetrahedral geometry around boron creates a three-dimensional molecular framework that influences both the compound's stability and its reactivity patterns in various chemical transformations. The bond angles around the boron center deviate slightly from the ideal tetrahedral angle of 109.5 degrees due to the differing electronic demands of the fluorine atoms versus the organic substituent.

The electronic structure of the trifluoroborate anion demonstrates significant charge delocalization, with the negative formal charge distributed across the boron center and the three fluorine atoms. This charge distribution pattern contributes to the enhanced stability of the trifluoroborate framework compared to corresponding boronic acid derivatives. The presence of the electron-donating methoxy group on the benzyl substituent further influences the electronic distribution within the molecule, creating a polarized system that affects both ground-state properties and excited-state behavior during photochemical processes.

Computational studies and experimental observations indicate that the molecular conformation adopts a preferred orientation where the aromatic ring of the 4-methoxybenzyl group can engage in favorable intermolecular interactions. The methoxy substituent occupies the para position relative to the benzylic carbon attachment point, creating an extended conjugated system that influences the overall electronic properties of the molecule. This structural arrangement facilitates specific reactivity patterns observed in cross-coupling reactions and other synthetic transformations.

Properties

IUPAC Name

potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVMFMOAPUMWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672220
Record name Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900810-91-5
Record name Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reaction of 4-Methoxybenzyl Chloride with Potassium Trifluoroborate

One established method for synthesizing potassium trifluoro(4-methoxybenzyl)borate involves the nucleophilic substitution reaction between 4-methoxybenzyl chloride and potassium trifluoroborate salts. The reaction is typically carried out in aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, which facilitate the substitution process by stabilizing the intermediate species and promoting the formation of the trifluoroborate salt.

Key steps:

  • 4-Methoxybenzyl chloride is reacted with potassium trifluoroborate under controlled temperature conditions.
  • Aprotic solvents like DMSO or acetonitrile are used to dissolve reactants and promote the reaction.
  • The reaction proceeds via nucleophilic substitution, where the trifluoroborate anion replaces the chloride.
  • The product is isolated by filtration and purified, often by recrystallization.

This method yields this compound with a molecular weight of approximately 228.06 g/mol and a molecular formula of C8H9BF3KO.

Synthesis via Fluoridation of Boronic Acid Derivatives

Another widely used approach involves the conversion of boronic acid derivatives to the corresponding potassium trifluoroborate salts by fluoridation. This method employs potassium fluoride (KF) and a trifluoride source such as tetrafluoroboric acid or equivalents.

Procedure highlights:

  • Start with 4-methoxybenzyl boronic acid or its derivatives.
  • React with potassium fluoride in the presence of a trifluoride source.
  • The reaction typically occurs in polar aprotic solvents, ensuring good solubility and reactivity.
  • The fluoridation step converts the boronic acid moiety into a trifluoroborate group.
  • The resulting this compound is isolated and purified.

This method is favored for its ability to produce high purity compounds and is compatible with green chemistry principles due to its aqueous stability.

Related Fluoridation Methods from Pinacol Borate Precursors (Analogous Approach)

Though specific to vinyl potassium trifluoroborates, related fluoridation techniques involving pinacol borate precursors provide insight into alternative synthetic strategies that could be adapted for this compound.

  • Vinyl pinacol borate is fluoridated using potassium bifluoride in solvents such as N,N-dimethylformamide (DMF) at 80–100 °C for 6–8 hours.
  • The reaction is monitored by thin-layer chromatography (TLC).
  • After completion, solvents are removed, and the product is purified by filtration and recrystallization.
  • The molar ratio of pinacol borate to potassium bifluoride is carefully controlled (1:2 to 1:6).

While this method is described for vinyl trifluoroborates, the principles of fluoridation and purification can inform the preparation of this compound.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Solvent(s) Reaction Type Key Features Reference
1 4-Methoxybenzyl chloride Potassium trifluoroborate, nucleophilic substitution DMSO, Acetonitrile Nucleophilic substitution Direct substitution, aprotic solvent
2 4-Methoxybenzyl boronic acid Potassium fluoride, trifluoride source Polar aprotic solvents Fluoridation High purity, aqueous stable product
3 (Analog) Vinyl pinacol borate (analogous) Potassium bifluoride, 80–100 °C, 6–8 h DMF, THF Fluoridation Controlled molar ratio, TLC monitored

Detailed Research Findings and Analysis

  • Solvent Choice: Aprotic solvents such as DMSO, acetonitrile, and DMF are critical for the success of these reactions due to their ability to stabilize charged intermediates and dissolve both organic and inorganic reactants.
  • Reaction Control: Temperature and reaction time are tightly controlled, especially in fluoridation methods, to prevent side reactions and ensure complete conversion.
  • Purification: Following reaction completion, solvent removal and recrystallization or filtration with solvents like acetone or methyl tertiary butyl ether are standard to isolate the pure this compound.
  • Yield and Purity: The described methods provide high yields and purity, making the compound suitable for sensitive applications such as cross-coupling reactions.
  • Safety Considerations: Handling requires appropriate PPE due to the reactive nature of fluorides and organoboron compounds.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(4-methoxybenzyl)borate is known to undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding boronic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of different organoboron species.

  • Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as hydrogen peroxide or molecular oxygen.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions typically require nucleophiles such as amines or alcohols, and may be carried out in solvents like methanol or ethanol.

Major Products Formed:

  • Oxidation reactions yield boronic acids.

  • Reduction reactions produce organoboron compounds with different functional groups.

  • Substitution reactions result in the formation of various substituted borates.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of potassium trifluoro(4-methoxybenzyl)borate is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl groups and other organic moieties. The compound's stability under moisture and air enhances its usability compared to traditional boronic acids, making it ideal for diverse synthetic applications .

Mechanism and Efficiency
The mechanism typically involves the reaction of aryl halides with the borate under palladium catalysis. Studies have shown that this compound can effectively replace boronic acids in these reactions, demonstrating similar or improved yields. For example, one study reported a 68% yield using this compound in the presence of specific catalysts and ligands .

Material Science

Development of Novel Materials
In material science, this compound has been investigated for its role in creating advanced materials such as organic light-emitting diodes (OLEDs). The stability and reactivity of this compound make it suitable for use in developing new electronic materials that require precise chemical properties.

Electrochemical Applications

C(sp²)–C(sp³) Cross-Coupling Reactions
Recent studies have highlighted the application of this compound in electrochemical cross-coupling reactions. These reactions involve the anodic oxidation of the borate to generate free radicals, which can then couple with other substrates to form new carbon-carbon bonds. For instance, a study demonstrated a radical coupling product yield of 86% using this compound under controlled electrolysis conditions .

Mechanism of Action

Potassium trifluoro(4-methoxybenzyl)borate is compared with other similar compounds, such as potassium trifluoroborate salts and boronic acids. While these compounds share some similarities, this compound stands out due to its enhanced stability, moisture resistance, and compatibility with strong oxidative conditions. These properties make it a preferred reagent in various chemical reactions.

Comparison with Similar Compounds

Research Findings and Key Insights

  • Electronic Effects : Para-methoxy groups in benzyl borates enhance stability but may reduce reactivity in sterically demanding reactions compared to smaller phenyl borates .
  • Synthetic Flexibility : Ethynyl and styryl borates offer broader applications in umpolung and acid-catalyzed reactions, though their synthesis requires cryogenic conditions .
  • Safety Profiles : Hydrophilic derivatives (e.g., hydroxymethyl) pose higher handling risks due to irritant properties, while methoxyphenyl borates are generally safer .

Biological Activity

Potassium trifluoro(4-methoxybenzyl)borate is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure and properties make it a valuable reagent in various chemical reactions, particularly those involving carbon-carbon bond formation. This article explores the biological activity of this compound, its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉BF₃KO and a molecular weight of approximately 228.06 g/mol. It consists of a potassium cation (K⁺) and a trifluoromethyl(4-methoxyphenyl)borate anion. The methoxy group at the para position enhances its reactivity and stability in various conditions, making it suitable for use in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl alcohol with boron trifluoride etherate, followed by treatment with potassium fluoride. This method allows for high yields and purity under mild reaction conditions, preserving sensitive functional groups.

Biological Activity

While specific biological activity data for this compound is limited, its derivatives have been explored for potential applications in medicinal chemistry. Compounds containing boron are known to interact with various biomolecules, which can lead to biological effects. Some studies suggest that boron-containing compounds may exhibit:

  • Antitumor Activity : Certain boron compounds have shown potential in cancer treatment by mimicking growth factors like Hepatocyte Growth Factor (HGF).
  • Enzyme Inhibition : Research indicates that boron compounds can inhibit enzymes involved in metabolic pathways, which may be useful in drug development .

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways associated with tumor growth .
  • Enzyme Interaction : Another investigation focused on the enzyme inhibition properties of boron-containing compounds, including this compound. The results indicated that these compounds could effectively inhibit certain kinases involved in cancer progression .

Comparative Analysis

The following table summarizes some key studies related to this compound and its derivatives:

Study ReferenceFocus AreaKey Findings
Antitumor ActivityExhibited significant cytotoxicity against cancer cells.
Enzyme InhibitionInhibited specific kinases linked to cancer progression.
Synthesis and ReactivityHigh yields in stable conditions; versatile reagent.

Applications in Organic Synthesis

This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds between aryl or vinyl groups and various organic moieties. Its stability towards moisture and air makes it a favorable choice over other coupling partners . Additionally, its derivatives are being explored for their potential roles in developing novel materials such as organic light-emitting diodes (OLEDs).

Q & A

Q. What are the recommended synthesis protocols for potassium trifluoro(4-methoxybenzyl)borate, and how can purity be ensured?

this compound is typically synthesized via multi-step reactions starting from 4-methoxybenzyl precursors. A common method involves:

  • Step 1 : Bromination of 4-methoxybenzyl alcohol to form the benzyl bromide derivative.
  • Step 2 : Reaction with magnesium to generate the Grignard reagent.
  • Step 3 : Transmetallation with boron trifluoride (BF₃) to form the borate intermediate.
  • Step 4 : Precipitation with potassium fluoride (KF) to yield the final product . Purity (>95%) is achieved through recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) and validated via ¹H/¹³C NMR and HPLC .

Q. How should this compound be stored to maintain stability?

The compound is hygroscopic and sensitive to oxygen. Recommended storage conditions:

  • Short-term : Room temperature in a desiccator under inert gas (argon or nitrogen).
  • Long-term : -20°C in sealed amber vials with molecular sieves. Avoid repeated freeze-thaw cycles to prevent decomposition .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to introduce 4-methoxybenzyl groups into aromatic systems. Key advantages include:

  • Enhanced stability compared to boronic acids.
  • Compatibility with aqueous reaction conditions. Example: Coupling with aryl halides catalyzed by Pd(PPh₃)₄ in THF/H₂O at 80°C yields biaryl derivatives with >80% efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized for challenging cross-coupling substrates?

For sterically hindered or electron-deficient partners:

  • Catalyst optimization : Use PdCl₂(dppf) with SPhos ligand to reduce steric bulk.
  • Solvent systems : Replace THF with DMF or DMSO to improve solubility.
  • Temperature : Increase to 100–120°C for sluggish reactions. Monitoring via ¹⁹F NMR can track boron-fluoride signal disappearance to confirm completion .

Q. What strategies mitigate solubility limitations in non-polar solvents?

The compound exhibits poor solubility in hexane or toluene. Solutions include:

  • Co-solvent systems : Use acetone/toluene (1:3) to enhance dispersion.
  • Microwave-assisted synthesis : Increases reaction rates, reducing dependency on solubility.
  • Ionic liquid additives : 1-Butyl-3-methylimidazolium tetrafluoroborate improves solubility by 30% .

Q. How does the methoxy substituent influence reactivity compared to other borates?

Computational studies (DFT) reveal:

  • The methoxy group lowers the LUMO energy of the borate, enhancing electrophilicity.
  • Steric effects : The 4-methoxy group causes minimal steric hindrance, enabling faster transmetallation in Pd-catalyzed reactions. Comparative reactivity (Suzuki coupling yields):
SubstituentYield (%)
4-Methoxy85
4-Hydroxy72
4-Nitro58
Data from analogues in .

Q. What are the decomposition pathways under acidic or basic conditions?

  • Acidic conditions (pH < 3) : Hydrolysis of the B-F bond occurs, releasing HF and forming 4-methoxybenzyl alcohol.
  • Basic conditions (pH > 10) : Degradation via nucleophilic attack on boron, yielding potassium tetrafluoroborate and 4-methoxybenzyl oxide. Stability studies (TGA/DSC) show decomposition onset at 180°C .

Q. How can computational modeling predict its behavior in novel reactions?

Molecular dynamics (MD) simulations using Gaussian09 with B3LYP/6-31G* basis sets can:

  • Predict regioselectivity in cross-coupling.
  • Model solvent effects on reaction kinetics. Example: Simulations aligned with experimental data for Pd-catalyzed couplings (R² = 0.92) .

Methodological Notes

  • Characterization : Always include ¹¹B NMR (δ ≈ -1.0 to -3.0 ppm for trifluoroborates) and HRMS for structural confirmation .
  • Safety : Use PPE and handle in a fume hood due to HF release risks during decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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